

DNP-PEG12-azide molecular weight and formula

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Compound of Interest

Compound Name: DNP-PEG12-azide

Cat. No.: B15548712

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In-Depth Technical Guide: DNP-PEG12-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **DNP-PEG12-azide**, a heterobifunctional linker molecule. It combines the functionalities of a 2,4-dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of moieties makes it a valuable tool in various research and development applications, including immunology, drug delivery, and bioconjugation.

Core Molecular Data

The DNP group serves as a hapten for antibody recognition, the PEG spacer enhances solubility and reduces immunogenicity, and the azide group allows for covalent attachment to other molecules via "click chemistry."^{[1][2][3][4]}

Property	Value	Source
Molecular Formula	C33H56N6O16	Calculated
Molecular Weight	796.83 g/mol	Calculated

Applications in Research and Drug Development

DNP-PEG12-azide is a versatile reagent with a range of applications stemming from its distinct functional ends.

- Immunology and Immunoassays: The DNP group is a well-established hapten.^[1] When conjugated to a carrier protein, it can elicit a strong antibody response. In immunoassays like ELISA, DNP-labeled molecules can be used for the sensitive detection of anti-DNP antibodies.
- Drug Delivery: The PEG linker component is widely used to improve the pharmacokinetic properties of therapeutic molecules. PEGylation can increase a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.
- Bioconjugation: The terminal azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the efficient and specific covalent attachment of the DNP-PEG12 linker to molecules containing an alkyne group under mild, biocompatible conditions. This is particularly useful for labeling proteins, peptides, and other biomolecules.
- PROTACs: PEG-based linkers, including those with azide functionalities, are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Protocol 1: Bioconjugation of an Alkyne-Modified Protein with DNP-PEG12-azide via CuAAC

This protocol outlines a general procedure for labeling a protein containing an alkyne group with **DNP-PEG12-azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **DNP-PEG12-azide**
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Ligand (e.g., THPTA)

- Desalting column

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **DNP-PEG12-azide** (e.g., 10 mM in DMSO).
 - Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
 - Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.
 - Add the **DNP-PEG12-azide** stock solution to achieve a molar excess over the protein (e.g., 5- to 20-fold molar excess).
 - Premix the CuSO₄ and ligand solutions. Add this mixture to the reaction tube.
 - Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing may be beneficial.
- Purification:
 - Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
 - Collect the fractions containing the purified DNP-PEG12-labeled protein.

- Characterization:
 - Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (by measuring the absorbance of the DNP group).

Protocol 2: Competitive ELISA for the Detection of Free DNP

This protocol describes a competitive ELISA to quantify free DNP in a sample.

Materials:

- Microtiter plate coated with a DNP-protein conjugate (e.g., DNP-BSA)
- Standard solutions of known DNP concentrations
- Samples containing unknown amounts of DNP
- Anti-DNP antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Substrate for the enzyme (e.g., TMB for HRP)
- Stop solution (e.g., 2 M H₂SO₄)
- Plate reader

Procedure:

- Preparation:
 - Bring all reagents and samples to room temperature.
 - Prepare a series of DNP standard solutions by serial dilution.
- Competitive Binding:

- Add a fixed volume of the DNP standards and samples to the wells of the DNP-conjugate coated plate.
- Immediately add a fixed amount of the anti-DNP-enzyme conjugate to each well.
- Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow competition between the free DNP (in the standards/samples) and the coated DNP for binding to the antibody.
- Washing:
 - Wash the plate several times with the wash buffer to remove unbound reagents.
- Signal Development:
 - Add the enzyme substrate to each well.
 - Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow color development.
- Stopping the Reaction:
 - Add the stop solution to each well to quench the reaction.
- Measurement:
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity will be inversely proportional to the concentration of free DNP in the sample.
- Analysis:
 - Generate a standard curve by plotting the absorbance values against the known concentrations of the DNP standards.
 - Determine the concentration of DNP in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Logical Relationships

Experimental Workflow: Protein Bioconjugation

The following diagram illustrates the workflow for labeling a protein with **DNP-PEG12-azide**.

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